Cas no 69267-75-0 (2-bromo-1-cyclopropyl-ethanone)

2-Bromo-1-cyclopropyl-ethanone is a brominated ketone compound featuring a cyclopropyl substituent, which imparts unique reactivity in synthetic organic chemistry. Its α-bromo carbonyl structure makes it a versatile electrophile, particularly useful in nucleophilic substitution reactions and cyclization processes. The cyclopropyl group enhances steric and electronic effects, enabling selective transformations in complex molecule synthesis. This compound is commonly employed as an intermediate in pharmaceuticals, agrochemicals, and fine chemical production. Its stability under controlled conditions and predictable reactivity profile make it a reliable building block for constructing cyclopropane-containing frameworks. Proper handling is advised due to its potential lachrymatory properties and sensitivity to moisture.
2-bromo-1-cyclopropyl-ethanone structure
69267-75-0 structure
商品名:2-bromo-1-cyclopropyl-ethanone
CAS番号:69267-75-0
MF:C5H7BrO
メガワット:163.0125
MDL:MFCD08460238
CID:502221
PubChem ID:10920841

2-bromo-1-cyclopropyl-ethanone 化学的及び物理的性質

名前と識別子

    • Ethanone,2-bromo-1-cyclopropyl-
    • 2-Bromo-1-cyclopropylethanone
    • 2-Bromo-1-Cyclopropylethan-1-One
    • 2-bromo-1-cyclopropyl-ethane
    • 2-Bromomethyl Cyclopropylketone
    • BROMOACETYLCYCLOPROPANE
    • Ethanone, 2-Bromo-1-Cyclopropyl-
    • 2-bromo-1-cyclopropyl-ethanone
    • 2-Bromo-1-Cycloproplyethan-1-One
    • CYCLOPROPYL BROMOMETHYL KETONE
    • BROMOMETHYL CYCLOPROPYL KETONE
    • 2-bromo-1-cyclopropyl ethanone
    • 2bromo1cyclopropylethan1one
    • 1-bromomethyl cyclopropyl ketone
    • PubChem21100
    • bromomethyl cyclopropylketone
    • KSC492O6N
    • 2-bromo-1-cyclo-propylethanone
    • (BROMOACETYL)CY
    • EN300-57214
    • A836416
    • 2(c)\\bromo(c)\\1(c)\\cyclopropylethan(c)\\1(c)\\one
    • XX2S6XG85K
    • (BROMOACETYL)CYCLOPROPANE
    • SCHEMBL16366
    • B6077
    • DTXSID80448325
    • FT-0649930
    • 1-Cyclopropyl-2-bromoethanone
    • AB45693
    • AM87146
    • CS-0030783
    • BCP05144
    • AKOS000276520
    • F2158-1114
    • 2-bromanyl-1-cyclopropyl-ethanone
    • MFCD08460238
    • WCCCDMWRBVVYCQ-UHFFFAOYSA-N
    • J-508175
    • 69267-75-0
    • AS-18504
    • (Bromoacetyl)cyclopropane; Bromomethyl Cyclopropyl Ketone; Cyclopropyl Bromomethyl Ketone
    • SY002293
    • STL582226
    • ALBB-013287
    • DB-049863
    • MDL: MFCD08460238
    • インチ: 1S/C5H7BrO/c6-3-5(7)4-1-2-4/h4H,1-3H2
    • InChIKey: WCCCDMWRBVVYCQ-UHFFFAOYSA-N
    • ほほえんだ: BrC([H])([H])C(C1([H])C([H])([H])C1([H])[H])=O

計算された属性

  • せいみつぶんしりょう: 161.96800
  • どういたいしつりょう: 161.96803g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 7
  • 回転可能化学結合数: 2
  • 複雑さ: 86.1
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 17.1

じっけんとくせい

  • 密度みつど: 1.669
  • ふってん: 191.6℃ at 760 mmHg
  • フラッシュポイント: 92.784℃
  • 屈折率: 1.543
  • PSA: 17.07000
  • LogP: 1.36040

2-bromo-1-cyclopropyl-ethanone セキュリティ情報

2-bromo-1-cyclopropyl-ethanone 税関データ

  • 税関コード:2914700090
  • 税関データ:

    中国税関番号:

    2914700090

    概要:

    2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、アセトン申告包装

    要約:

    HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

2-bromo-1-cyclopropyl-ethanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB408404-5g
2-Bromo-1-cyclopropylethanone, 95%; .
69267-75-0 95%
5g
€80.70 2024-04-15
Chemenu
CM101014-100g
2‐bromo‐1‐cyclopropylethan‐1‐one
69267-75-0 95%+
100g
$204 2024-07-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1068167-100g
Cyclopropyl bromomethyl ketone
69267-75-0 98%
100g
¥1328.00 2024-05-03
Oakwood
064670-5g
2-Bromo-1-cyclopropylethanone
69267-75-0 90%
5g
$85.00 2024-07-19
Apollo Scientific
OR951324-5g
2-Bromo-1-cyclopropylethanone
69267-75-0 95%
5g
£53.00 2025-03-21
Enamine
EN300-57214-10.0g
2-bromo-1-cyclopropylethan-1-one
69267-75-0 95%
10g
$72.0 2023-04-30
abcr
AB408404-100 g
2-Bromo-1-cyclopropylethanone, 95%; .
69267-75-0 95%
100g
€537.70 2023-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBGJ3125-5G
2-bromo-1-cyclopropyl-ethanone
69267-75-0 97%
5g
¥ 132.00 2023-03-16
Life Chemicals
F2158-1114-0.25g
2-bromo-1-cyclopropylethan-1-one
69267-75-0 95%+
0.25g
$18.0 2023-09-06
Life Chemicals
F2158-1114-1g
2-bromo-1-cyclopropylethan-1-one
69267-75-0 95%+
1g
$21.0 2023-09-06

2-bromo-1-cyclopropyl-ethanoneに関する追加情報

Professional Introduction to 2-bromo-1-cyclopropyl-ethanone (CAS No. 69267-75-0)

2-bromo-1-cyclopropyl-ethanone, identified by its Chemical Abstracts Service (CAS) number 69267-75-0, is a significant compound in the realm of organic synthesis and pharmaceutical research. This ketone derivative features a unique structural motif comprising a brominated bromine atom and a cyclopropyl substituent, making it a versatile intermediate in the development of various chemical entities. The presence of both bromine and cyclopropyl groups imparts distinct reactivity, enabling its utility in diverse synthetic pathways, particularly in the construction of more complex molecular architectures.

The bromine atom in 2-bromo-1-cyclopropyl-ethanone serves as a key functional group for further chemical manipulation. Brominated compounds are widely employed in medicinal chemistry due to their ability to participate in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal for constructing biaryl and heteroaryl systems, respectively. These transformations are frequently utilized in the synthesis of drug candidates targeting various therapeutic areas, including oncology, inflammation, and infectious diseases. The cyclopropyl group, on the other hand, introduces steric and electronic effects that can influence the conformational preferences and binding interactions of the molecule, making it an attractive scaffold for designing novel pharmacophores.

Recent advancements in synthetic methodologies have highlighted the utility of 2-bromo-1-cyclopropyl-ethanone in constructing complex natural product analogs. For instance, researchers have leveraged its reactivity to develop efficient routes to cyclopropanated heterocycles, which exhibit enhanced bioactivity profiles compared to their non-cyclopropane counterparts. The cyclopropyl ring is known to stabilize certain conformations and improve metabolic stability, attributes that are highly valued in drug design. Moreover, the bromine atom provides a handle for further derivatization, allowing chemists to explore diverse structural modifications without compromising the core pharmacological framework.

In the context of medicinal chemistry, 2-bromo-1-cyclopropyl-ethanone has been utilized as a precursor in the synthesis of kinase inhibitors. Kinases are critical enzymes involved in signal transduction pathways and are frequently targeted by small-molecule drugs due to their roles in diseases such as cancer and autoimmune disorders. The combination of a bromine atom and a cyclopropyl group offers multiple opportunities for optimization through structure-activity relationship (SAR) studies. By systematically varying substituents around these key moieties, researchers can fine-tune the binding affinity and selectivity of kinase inhibitors.

The compound’s significance extends beyond academic research; it has found practical applications in industrial settings where scalable synthetic routes are essential for drug development. Process chemists have developed optimized protocols for the preparation of 2-bromo-1-cyclopropyl-ethanone, ensuring high yields and purity levels suitable for large-scale production. These efforts align with the broader pharmaceutical industry’s emphasis on green chemistry principles, where minimizing waste and maximizing efficiency are paramount. The use of this intermediate exemplifies how tailored molecular building blocks can streamline synthetic workflows, reducing both time-to-market and production costs.

Emerging research also suggests potential applications of 2-bromo-1-cyclopropyl-ethanone in materials science. The unique interplay between electronic and steric effects inherent to its structure makes it an interesting candidate for developing novel organic semiconductors or liquid crystals. Such materials are foundational to advancements in display technologies, photovoltaics, and sensors. While these applications are still nascent compared to pharmaceutical uses, they underscore the compound’s broad utility across multiple scientific disciplines.

Looking ahead, future studies may explore alternative synthetic strategies to enhance the accessibility of 2-bromo-1-cyclopropyl-ethanone while maintaining or improving its quality attributes. Catalytic methods that minimize harsh reaction conditions or enable greener synthetic pathways could be particularly impactful. Additionally, computational modeling techniques could provide deeper insights into how structural modifications influence reactivity and bioactivity, further guiding rational drug design efforts.

In summary, 2-bromo-1-cyclopropyl-ethanone (CAS No. 69267-75-0) is a multifaceted compound with significant implications in organic synthesis and pharmaceutical development. Its unique structural features—specifically the bromine atom and cyclopropyl group—make it a valuable intermediate for constructing complex molecules with therapeutic potential. As research continues to uncover new applications across disciplines ranging from medicine to materials science, 2-bromo-1-cyclopropyl-ethanone is poised to remain an important building block in the chemical toolbox.

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Amadis Chemical Company Limited
(CAS:69267-75-0)2-bromo-1-cyclopropyl-ethanone
A836416
清らかである:99%
はかる:250.0g
価格 ($):256.0